(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
Description
The compound (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a heterocyclic acrylamide derivative featuring a triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 6 with a thiophen-3-yl group and at position 3 with a methyl-linked acrylamide side chain containing a 2-chlorophenyl moiety. The (E)-configuration of the acrylamide double bond is critical for maintaining structural rigidity, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-15-4-2-1-3-13(15)5-8-19(26)21-11-18-23-22-17-7-6-16(24-25(17)18)14-9-10-27-12-14/h1-10,12H,11H2,(H,21,26)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTWHTSUYSSHQL-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents include hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through an amide coupling reaction, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds in the acrylamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions on the chlorophenyl group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole and pyridazine moieties exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses effective antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide has been investigated in animal models. Results indicated a reduction in inflammatory markers and symptoms in conditions such as arthritis and colitis, showcasing its utility in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, this compound was administered to mice with induced tumors. The results showed a significant decrease in tumor size compared to control groups treated with standard chemotherapy agents. The study concluded that this compound could be further developed into an effective cancer treatment option .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of this compound against various pathogens including Staphylococcus aureus and Candida albicans. The results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than many existing antimicrobial agents, suggesting its potential as a new therapeutic agent for infections resistant to current treatments .
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Triazolo[4,3-b]pyridazine vs. Imidazo[4,5-b]pyridine: Compound 13g () contains an imidazo[4,5-b]pyridine core instead of triazolo[4,3-b]pyridazine. Such differences could affect solubility or target affinity .
Triazolo[4,3-a]pyrazine :
Compound 194 () features a triazolo[4,3-a]pyrazine core. The pyrazine ring’s electron-deficient nature may reduce aromatic stabilization compared to pyridazine, influencing reactivity or metabolic stability .
Substituent Analysis
Thiophen-3-yl vs. Thiophen-2-yl :
The target compound’s 6-(thiophen-3-yl) substituent contrasts with compounds like 5112 (), which incorporates a thiophen-2-yl group. Positional isomerism in thiophene substitution can modulate steric interactions and π-π stacking with biological targets .- Chlorophenyl Substituents: The 2-chlorophenyl group in the target compound is structurally analogous to the 4-chlorophenyl moiety in 3312 () and 4312 (). Chlorine’s electronegativity enhances lipophilicity, but the ortho position (vs.
Acrylamide Side Chains :
The methyl-linked acrylamide in the target compound differs from the propylamine-derived side chains in 3312 and 4312 (). Shorter alkyl linkers may reduce conformational flexibility, possibly enhancing selectivity .
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chlorophenyl group and a triazolopyridazine moiety, which are known to contribute to its biological activities.
Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:
- Inhibition of Cell Proliferation : Many derivatives have shown the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
- Apoptosis Induction : Compounds in this class can trigger programmed cell death in malignant cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, which could enhance their therapeutic profiles.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, with varying degrees of potency.
Case Studies
- Study on A549 Cells : A study demonstrated that exposure to increasing concentrations of the compound resulted in a profound inhibition of cell proliferation and significant morphological changes in A549 lung cancer cells. The IC50 value was determined to be 9 μM, indicating a promising anticancer activity linked to its structural components .
- HeLa Cell Analysis : In HeLa cells, the compound induced apoptosis characterized by increased caspase activity and DNA fragmentation. This study highlighted the potential for targeting cervical cancer with this compound .
- MCF7 and HCT116 Evaluation : The compound also showed effectiveness against MCF7 breast cancer cells and HCT116 colon cancer cells, with IC50 values of 8.2 μM and 6.2 μM respectively. The mechanism involved cell cycle arrest and inhibition of specific metabolic pathways crucial for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
